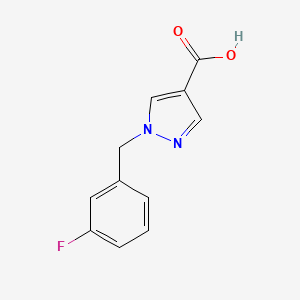

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPFMFNQXHGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound is utilized as a precursor in synthesizing anti-inflammatory and analgesic medications. Its structural properties allow it to interact effectively with biological targets, leading to the development of novel therapeutic agents.

- Case Study : Research has demonstrated that pyrazole derivatives can exhibit potent activity against cannabinoid receptors, making them candidates for treating neuropathic pain and other conditions related to the endocannabinoid system .

-

Cancer Research :

- Compounds similar to 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid have shown promise in inhibiting tumor growth and metastasis. Their mechanism often involves modulating specific signaling pathways associated with cancer progression.

Agricultural Chemistry

- Pesticide Development :

- The compound serves as an intermediate in synthesizing agrochemicals, particularly fungicides. Its effectiveness in controlling plant pathogens has made it a subject of interest in developing environmentally friendly pesticides.

- Data Table :

| Compound | Function | Efficacy |

|---|---|---|

| 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | Fungicide | High against various phytopathogens |

| Fluopyram | Fungicide | Effective against root rot pathogens |

- Herbicide Formulations :

- The structural characteristics of pyrazole derivatives allow them to be formulated into herbicides that target specific weed species while minimizing damage to crops.

Biochemical Research

-

Enzyme Inhibition Studies :

- This compound is employed in research aimed at understanding metabolic pathways through enzyme inhibition. It aids in elucidating the roles of specific enzymes in disease processes.

- Case Study : Studies have shown that pyrazole derivatives can inhibit enzymes involved in inflammatory responses, providing insights into their potential therapeutic roles .

-

Diagnostic Applications :

- The compound is being explored for use in diagnostic assays, particularly for detecting diseases through innovative testing methods that utilize its chemical properties.

Material Science

- Polymer Development :

- The unique properties of 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid make it suitable for developing advanced materials, including polymers and coatings that require specific chemical stability and reactivity.

- Nanotechnology :

- Its application extends into nanotechnology, where it can be used to create nanostructures with tailored functionalities for drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Biological Activity

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈FNO₂

- Molecular Weight : 207.18 g/mol

- CAS Number : 1119489-35-8

The compound features a pyrazole ring with a fluorobenzyl substituent and a carboxylic acid group, which contribute to its lipophilicity and biological interactions.

The biological activity of 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

- Kinase Inhibition : Similar pyrazole derivatives have demonstrated the ability to inhibit various kinases, including Aurora kinases, which are critical in cell division and cancer progression .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylic acid can induce apoptosis in cancer cells through various pathways:

- Cytotoxicity : The compound has demonstrated significant growth inhibition in human colon carcinoma cell lines (SW620 and HCT116) with GI50 values as low as 0.15 μM .

- Mechanisms of Action : The presence of the trifluoromethyl group enhances the potency against cancer cells by altering metabolic pathways.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties, potentially acting through COX inhibition and modulation of inflammatory cytokines. This suggests a dual role in both cancer treatment and inflammation management.

Structure-Activity Relationship (SAR)

The structural modifications of the pyrazole ring significantly influence the biological activity of the compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine atoms enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities.

- Substituent Effects : Variations in the benzyl substituent affect the inhibitory activity against specific biological targets, indicating that both steric and electronic factors play crucial roles in determining efficacy .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.